3-[2-(2-carboxyethyl)-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-6-yl]propanoic acid
Description
3-[2-(2-carboxyethyl)-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-6-yl]propanoic acid is a complex organic compound with a unique structure that includes a pyrrolo[3,4-f]isoindole core
Properties
Molecular Formula |
C16H12N2O8 |
|---|---|
Molecular Weight |
360.27 g/mol |
IUPAC Name |
3-[2-(2-carboxyethyl)-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-6-yl]propanoic acid |
InChI |
InChI=1S/C16H12N2O8/c19-11(20)1-3-17-13(23)7-5-9-10(6-8(7)14(17)24)16(26)18(15(9)25)4-2-12(21)22/h5-6H,1-4H2,(H,19,20)(H,21,22) |
InChI Key |
IOZZQVJPSHEBFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC3=C1C(=O)N(C3=O)CCC(=O)O)C(=O)N(C2=O)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-carboxyethyl)-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-6-yl]propanoic acid typically involves the condensation of a pyrrolo[3,4-f]isoindole derivative with a carboxyethyl group. The reaction conditions often require a solvent-free environment or the use of toluene as a solvent, with the presence of a catalytic amount of p-toluenesulfonic acid (PTSA) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-carboxyethyl)-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-6-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can yield different products, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[2-(2-carboxyethyl)-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-6-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-[2-(2-carboxyethyl)-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-6-yl]propanoic acid exerts its effects involves its interaction with molecular targets, such as enzymes and proteins. The compound can bind to active sites, altering the function of these biological molecules. This interaction can affect various pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-[1-(4-Methylphenyl)-3-oxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl]propanoic acid: Similar in structure but with different functional groups, leading to different chemical properties and applications.
(2S)-2-[2-[(1S)-1-carboxyethyl]-1,3,5,7-tetraoxo-6-pyrrolo[3,4-f]isoindolyl]propanoic acid:
Uniqueness
3-[2-(2-carboxyethyl)-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-6-yl]propanoic acid is unique due to its specific combination of functional groups and the pyrrolo[3,4-f]isoindole core. This uniqueness makes it valuable for specific applications in scientific research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
